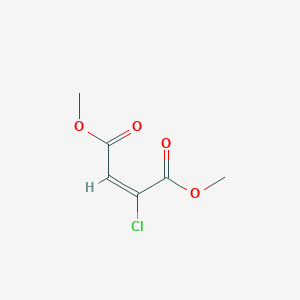
Maleate, chloro-, dimethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleate, chloro-, dimethyl is a useful research compound. Its molecular formula is C6H7ClO4 and its molecular weight is 178.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications Overview
Dimethyl maleate is utilized across several industries due to its chemical properties. Below are the primary applications:
-
Organic Synthesis :
- Acts as a dienophile in Diels-Alder reactions, facilitating the synthesis of complex organic molecules.
- Used in the preparation of various esters and amides, contributing to the development of new pharmaceuticals.
- Plastics and Polymers :
- Pharmaceuticals :
-
Agricultural Products :
- Utilized in the formulation of agrochemicals, improving the effectiveness of pesticides and herbicides.
Data Tables
| Industry | Application Description |
|---|---|
| Organic Chemistry | Used as a dienophile for diene synthesis |
| Plastics | Enhances polymer toughness and anti-blocking properties |
| Pharmaceuticals | Intermediate for chlorpheniramine maleate synthesis |
| Agriculture | Improves effectiveness of agrochemical formulations |
Case Study 1: Use in Polymer Films
A study demonstrated that incorporating dimethyl maleate into vinyl acetate copolymers significantly improved their mechanical properties. The resulting films exhibited enhanced toughness and reduced blocking, making them suitable for packaging applications.
Case Study 2: Synthesis of Chlorpheniramine Maleate
Research on the synthesis pathway for chlorpheniramine maleate highlighted the efficiency of using dimethyl maleate as an intermediate. The process yielded a product with over 99% purity and improved cost-effectiveness compared to traditional methods that employed heavy metal catalysts .
Propiedades
Número CAS |
19393-45-4 |
|---|---|
Fórmula molecular |
C6H7ClO4 |
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
dimethyl (E)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C6H7ClO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3+ |
Clave InChI |
VYXGXXYXSAMWBM-ONEGZZNKSA-N |
SMILES |
COC(=O)C=C(C(=O)OC)Cl |
SMILES isomérico |
COC(=O)/C=C(\C(=O)OC)/Cl |
SMILES canónico |
COC(=O)C=C(C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















